2-Methylundecane

Description

The exact mass of the compound Isododecane is 170.203450829 g/mol and the complexity rating of the compound is 74.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

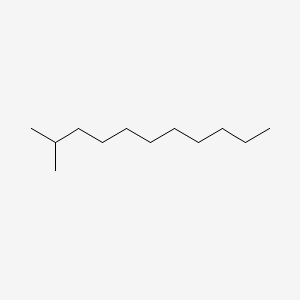

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJOHISYCKPIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873241 | |

| Record name | 2-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7045-71-8, 31807-55-3 | |

| Record name | 2-Methylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031807553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H40FL8477B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylundecane CAS number and molecular weight

An In-depth Technical Guide to 2-Methylundecane (B1362468)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a branched-chain alkane with significant applications in the cosmetic and chemical industries. This document details its physicochemical properties, synthesis, analytical characterization, and safety protocols, adhering to a high standard of technical depth for a scientific audience.

Core Properties of this compound

This compound, also widely known by its common synonym isododecane, is a colorless, odorless liquid.[1] Its branched structure imparts properties distinct from its linear isomer, n-dodecane, such as a lower melting point and different viscosity, making it a valuable ingredient in various formulations.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| CAS Number | 7045-71-8 | [2] |

| Molecular Formula | C₁₂H₂₆ | [2] |

| Molecular Weight | 170.33 g/mol | [1] |

| Density | 0.74 g/cm³ | [3] |

| Boiling Point | 170-195 °C | [2] |

| Melting Point | -70 °C | [3] |

| Flash Point | 42 °C | [3] |

| Refractive Index | ~1.421 | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, chloroform, and methanol (B129727) (slightly). | [2][3] |

| LogP (o/w) | ~6.67 | [2] |

| Synonyms | Isododecane, Undecane, 2-methyl- | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Grignard reaction, followed by dehydration and hydrogenation. A general and robust method is adapted here for the specific synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from a suitable ketone and a Grignard reagent.

Step 1: Grignard Reaction to form 2-Methyl-2-undecanol (B8558640)

-

Reagents and Materials:

-

2-Undecanone (B123061) (ketone)

-

Methylmagnesium bromide (Grignard reagent, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of 2-undecanone in anhydrous diethyl ether is placed.

-

The flask is cooled in an ice bath, and methylmagnesium bromide solution is added dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 5 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-undecanol.

-

Step 2: Dehydration of 2-Methyl-2-undecanol

-

Reagents and Materials:

-

Crude 2-methyl-2-undecanol from Step 1

-

p-Toluenesulfonic acid (PTSA, catalytic amount)

-

Dean-Stark apparatus

-

-

Procedure:

-

The crude alcohol is dissolved in toluene in a round-bottom flask.

-

A catalytic amount of PTSA is added to the solution.

-

The flask is fitted with a Dean-Stark apparatus and a condenser, and the mixture is refluxed until no more water is collected.

-

The reaction mixture is cooled, and the toluene is removed by distillation to yield a mixture of alkenes (primarily 2-methyl-1-undecene (B103759) and 2-methyl-2-undecene).

-

Step 3: Hydrogenation of the Alkene Mixture

-

Reagents and Materials:

-

Alkene mixture from Step 2

-

Methanol

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas source

-

-

Procedure:

-

The alkene mixture is dissolved in methanol in a suitable hydrogenation vessel.

-

5% Pd/C catalyst is carefully added to the solution.

-

The vessel is connected to a hydrogen source and stirred under a hydrogen atmosphere for an extended period (e.g., 100 hours), with the reaction progress monitored by NMR.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the methanol is removed by distillation.

-

The resulting crude this compound can be purified by fractional distillation.

-

Caption: Synthesis workflow for this compound via a three-step process.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Spectroscopic Data

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon environment. Due to some similarities in the chemical environments of the long alkyl chain carbons, some peaks may be closely spaced.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern for branched alkanes. The molecular ion peak (m/z = 170) may be of low intensity, with prominent peaks corresponding to the loss of alkyl fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of this compound in complex mixtures.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample containing this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

If necessary, include an internal standard for quantitative analysis.

-

-

GC-MS Parameters (Typical):

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injection: 1 µL of the sample is injected in splitless or split mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290 °C) to ensure elution of the compound.

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-450.

-

Caption: General workflow for the analysis of this compound using GC-MS.

Applications in Research and Industry

This compound's primary applications are in the cosmetics and personal care industries, where it serves as a solvent and emollient.[1] Its properties of low viscosity and high spreadability make it ideal for use in:

-

Hair care products: to impart shine and improve combability.

-

Sun care formulations: as a non-oily solvent.

-

Color cosmetics and mascaras: to enhance application and feel.[1]

In industrial settings, it is used as a solvent for resins and coatings and as a starting material in chemical synthesis.

Safety and Handling

This compound is considered to have low toxicity; however, it is classified as an aspiration hazard (Category 1), meaning it may be fatal if swallowed and enters the airways.

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.

-

First Aid:

-

If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

In case of Inhalation: Move the person to fresh air.

-

In case of Skin Contact: Wash with soap and water.

-

In case of Eye Contact: Rinse with plenty of water.

-

References

Natural Sources of 2-Methylundecane in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecane is a methyl-branched alkane, a class of cuticular hydrocarbons (CHCs) that play a crucial role in the biology of insects. These compounds are integral to the waxy layer of the insect cuticle, where they primarily serve to prevent desiccation. Beyond this fundamental physiological role, methyl-branched alkanes, including this compound, are pivotal in chemical communication, acting as pheromones that mediate a variety of behaviors such as nestmate recognition, aggregation, and sexual signaling. This technical guide provides a comprehensive overview of the natural sources of this compound in insects, details the experimental protocols for its identification and quantification, and explores the biosynthetic and signaling pathways associated with this important semiochemical.

Data Presentation: Occurrence of this compound and Related Compounds in Insects

Quantitative data for this compound across a wide range of insect species is not extensively documented in publicly available literature. However, qualitative analyses have identified its presence and the prevalence of other methyl-branched alkanes in several insect orders. The following table summarizes the known occurrence of methyl-branched alkanes in selected insect species, highlighting the presence of this compound where specifically mentioned.

| Insect Order | Species | Compound Class | This compound Detected | Quantitative Data (if available) | Reference |

| Hymenoptera | Liometopum apiculatum (Velvet tree ant) | Semiochemicals | Yes | Not specified | [1] |

| Hymenoptera | Formica exsecta | Cuticular Hydrocarbons | Not specifically listed, but other methyl-branched alkanes are present | Not available | [2][3][4] |

| Isoptera | Reticulitermes spp. (Termites) | Cuticular Hydrocarbons | Not specifically listed, but various methyl-branched alkanes are present | Not available | [5] |

| Coleoptera | Tribolium spp. (Flour beetles) | Cuticular Hydrocarbons | Not specifically listed, but various methyl-branched alkanes are present | Not available | [6][7][8] |

| Hemiptera | Rhodnius prolixus (Kissing bug) | Cuticular Hydrocarbons | Not specifically listed, but branched-chain lipids are abundant | Not available | [9][10] |

Experimental Protocols

The identification and quantification of this compound and other cuticular hydrocarbons in insects typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for the solvent extraction of CHCs from insect samples.

Materials:

-

Insect specimens (live or frozen)

-

Hexane (B92381) (HPLC grade)

-

Glass vials with PTFE-lined caps

-

Microsyringe

-

Vortex mixer

-

Nitrogen gas stream evaporator

-

Internal standard (e.g., n-docosane or n-eicosane (B1172931) of known concentration)

Procedure:

-

Sample Preparation: Individual or pooled insect specimens are placed in a clean glass vial. The number of individuals per sample depends on the size of the insect.

-

Solvent Extraction: A known volume of hexane is added to the vial to completely submerge the insects. For small insects, 100-500 µL is typically sufficient.

-

Agitation: The vial is vortexed for 1-2 minutes to facilitate the dissolution of the cuticular lipids into the solvent.

-

Incubation: The sample is allowed to stand at room temperature for a period ranging from 10 minutes to several hours. The optimal extraction time can vary between species and should be determined empirically.[11]

-

Solvent Transfer: The hexane extract is carefully transferred to a clean vial using a microsyringe, leaving the insect bodies behind.

-

Internal Standard Addition: A known amount of an internal standard is added to the extract. This is crucial for the accurate quantification of the target compounds.

-

Concentration: The extract is concentrated under a gentle stream of nitrogen gas to a final volume suitable for GC-MS analysis (e.g., 50-100 µL).

-

Storage: The final extract is stored at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of CHC extracts by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Parameters:

-

Injector Temperature: 250-300°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes

-

Ramp: 10-15°C/min to 300-320°C

-

Final hold: 10-20 minutes

-

-

Injection Volume: 1-2 µL

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by interpreting the fragmentation patterns characteristic of methyl-branched alkanes.

-

Quantification: The amount of each compound is determined by comparing its peak area to that of the internal standard.

Biosynthesis of this compound

The biosynthesis of 2-methyl branched alkanes, such as this compound, is a specialized branch of the fatty acid synthesis pathway that occurs primarily in the oenocytes of insects. The process begins with the substitution of the usual acetyl-CoA primer with a precursor derived from the amino acid valine for even-numbered carbon chains or isoleucine for odd-numbered carbon chains.

-

Precursor Formation: The amino acid (valine or isoleucine) is catabolized to produce a branched-chain acyl-CoA (isobutyryl-CoA from valine or 2-methylbutyryl-CoA from isoleucine).

-

Elongation: This branched-chain acyl-CoA serves as the primer for fatty acid synthase (FAS). The carbon chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.

-

Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: Finally, the fatty aldehyde is converted to the corresponding methyl-branched alkane by an oxidative decarbonylase, which removes the carbonyl carbon.

Signaling Pathways for this compound Perception

The perception of volatile chemical cues, including methyl-branched alkanes like this compound, is mediated by the insect's olfactory system. While a specific signaling pathway for this compound has not been elucidated, the general mechanism of insect olfaction provides a framework for understanding how this compound is likely detected.

Odorant molecules enter the sensilla on the insect's antennae through pores and are transported through the sensillum lymph by odorant-binding proteins (OBPs). The OBP-odorant complex then interacts with an olfactory receptor (OR) located on the dendritic membrane of an olfactory receptor neuron (ORN). Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor called Orco.[12]

Upon binding of the odorant, the OR-Orco complex undergoes a conformational change, opening the ion channel and allowing the influx of cations (Na+, K+, Ca2+). This influx depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect brain for processing. In some cases, a metabotropic pathway involving G-proteins may also be activated, leading to the production of second messengers like cAMP or IP3, which can modulate the ion channel activity and sensitize the neuron.[13][14]

Conclusion

This compound and other methyl-branched alkanes are significant components of the insect cuticular hydrocarbon profile, serving critical functions in both physiology and chemical communication. While the presence of these compounds has been confirmed in numerous insect species, detailed quantitative data for this compound remains an area ripe for further investigation. The experimental protocols for their analysis are well-established, relying on solvent extraction and GC-MS. The biosynthetic pathway is understood to be a modification of fatty acid synthesis, utilizing amino acid-derived primers. The perception of these semiochemicals is mediated by the insect's olfactory system, with the general principles of odorant reception providing a model for how this compound is likely detected. Further research into the specific olfactory receptors and neural circuits involved in the perception of branched alkanes will provide deeper insights into their role in shaping insect behavior and could open new avenues for the development of targeted pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [helda.helsinki.fi]

- 3. Sources of Variation in Cuticular Hydrocarbons in the Ant Formica exsecta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fs.usda.gov [fs.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of cuticular proteins in the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fumigant toxicity and biochemical effects of selected essential oils toward the red flour beetle, Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 12. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of 2-Methylundecane in Insect Chemical Ecology: A Technical Guide

December 2025

Abstract

Methyl-branched alkanes, a significant class of cuticular hydrocarbons (CHCs), are pivotal in the chemical communication systems of numerous insect species. This technical guide focuses on the role of 2-methylundecane (B1362468), a C12 methyl-branched alkane, within the broader context of insect chemical ecology. While direct research on this compound is limited, this document synthesizes available data on its chemical properties and the well-documented roles of structurally similar short- and long-chain methyl-branched alkanes. Emphasis is placed on their function as chemical cues in the social immunity of termites, particularly in signaling disease and triggering hygienic behaviors such as cannibalism. This guide provides a comprehensive overview of the current understanding, detailed experimental protocols for studying these compounds, and quantitative data from relevant studies. It is intended for researchers, scientists, and drug development professionals interested in the nuanced world of insect chemical signaling and its potential applications.

Introduction: The Chemical Language of Insects

Insects inhabit a world rich in chemical information, where survival and reproduction are often dictated by the ability to produce and perceive specific molecules. Cuticular hydrocarbons (CHCs), the waxy layer covering an insect's exoskeleton, are a cornerstone of this chemical language. Initially evolved to prevent desiccation, CHCs have been co-opted for a vast array of communicative functions, including species and nestmate recognition, mate choice, and signaling social status.

Among the diverse array of CHCs, methyl-branched alkanes represent a class of particular importance due to the structural complexity they introduce to the cuticular profile. The position and number of methyl groups create a vast potential for information coding. This compound, with its simple branched structure, serves as a representative model for understanding the fundamental roles of these compounds in insect chemical ecology. This guide will explore the known functions of methyl-branched alkanes, with a specific focus on their recently discovered role as "necromones" or sickness cues in social insects, particularly termites.

This compound: A Profile

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. It is a structural isomer of dodecane, characterized by a methyl group at the second carbon position.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 7045-71-8[1] |

| Class | Branched Alkane[2] |

While this compound is a relatively simple molecule, the stereochemistry at the C2 position can result in two enantiomers, (R)-2-methylundecane and (S)-2-methylundecane. The specific biological activity of each enantiomer in insects has not been extensively studied, but in many cases, insects exhibit high stereospecificity in their responses to chiral semiochemicals.

Role in Insect Chemical Ecology: Focus on Termite Social Immunity

While specific data on this compound is sparse, compelling evidence highlights the critical role of a broader class of long-chain methyl-branched alkanes in the chemical ecology of the Eastern subterranean termite, Reticulitermes flavipes. These compounds act as crucial signals in the colony's social immunity, specifically in identifying and eliminating diseased individuals.

A recent study demonstrated that infection of R. flavipes with the entomopathogenic fungus Metarhizium robertsii leads to significant changes in the termite's cuticular hydrocarbon profile. Notably, the relative abundance of several long-chain mono- and di-methyl-branched alkanes increases on the cuticle of infected individuals. This chemical shift acts as a "sickness cue," triggering a "care-kill" response from healthy nestmates. Initially, infected individuals may be groomed, but as the disease progresses and the chemical signal intensifies, the behavior switches to cannibalism. This hygienic behavior is a form of social immunity that removes the pathogen from the colony, thereby protecting the superorganism.

Quantitative Data on Methyl-Branched Alkanes in Reticulitermes flavipes

The following table summarizes the quantitative changes in specific methyl-branched alkanes on the cuticle of R. flavipes workers 15 hours after injection with viable fungal blastospores, as compared to control individuals injected with a Ringer solution.

| Compound | Mean Amount (ng/individual) in Control | Mean Amount (ng/individual) in Infected | Fold Change |

| 11-Methylpentatriacontane (11-MeC₃₅) | ~1.5 | ~4.0 | ~2.7 |

| 12-Methylhexatriacontane (12-MeC₃₆) | ~0.5 | ~1.5 | ~3.0 |

| 11-; 13-Methylheptatriacontane | ~1.0 | ~3.0 | ~3.0 |

| 11,15-Dimethylheptatriacontane | ~1.2 | ~3.5 | ~2.9 |

Data are estimated from graphical representations in "Defensive behavior is linked to altered surface chemistry following infection in a termite society" and are intended for comparative purposes.

This significant increase in specific methyl-branched alkanes on the cuticle of infected termites is strongly correlated with the induction of cannibalism by healthy nestmates. While this compound itself was not identified in this study, which focused on very long-chain hydrocarbons, it is plausible that shorter-chain branched alkanes could also play a role in the complex chemical bouquet that signals sickness.

Experimental Protocols

The study of this compound and other cuticular hydrocarbons in insect chemical ecology requires a combination of sophisticated analytical chemistry and carefully designed behavioral bioassays.

Chemical Analysis of Cuticular Hydrocarbons

Objective: To extract, identify, and quantify this compound and other CHCs from the insect cuticle.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Extraction:

-

Individual or pooled insects are briefly immersed in a non-polar solvent, typically hexane (B92381) or pentane, for 5-10 minutes to dissolve the cuticular lipids without extracting internal lipids.

-

For non-lethal sampling, Solid-Phase Microextraction (SPME) can be used, where a coated fiber is rubbed against the insect's cuticle.

-

-

Purification:

-

The solvent extract is passed through a short column of silica (B1680970) gel or Florisil to separate the non-polar hydrocarbons from more polar lipids.

-

The hydrocarbon fraction is eluted with hexane and concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

An aliquot of the purified hydrocarbon extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Temperature Program: A temperature gradient is employed to separate the hydrocarbons by their boiling points. A typical program might start at 150°C and ramp up to 320°C.[3]

-

Mass Spectrometry: The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum for each.

-

Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards of this compound and other hydrocarbons.

-

Behavioral Bioassays

Objective: To determine the behavioral response of insects to synthetic this compound or extracts containing the compound.

Methodology: Termite Cannibalism Assay

This assay is designed to test whether a specific chemical or blend of chemicals can trigger cannibalistic behavior in termites.

-

Preparation of Stimuli:

-

A "dummy" termite is created by using a freshly killed worker from the same colony (frozen and thawed).

-

A solution of synthetic this compound in a volatile solvent (e.g., hexane) is prepared at various concentrations.

-

The dummy termite is coated with a precise amount of the this compound solution or the solvent alone (as a control). The solvent is allowed to evaporate completely.

-

-

Bioassay Arena:

-

A small petri dish lined with moistened filter paper serves as the arena.

-

A group of healthy worker termites (e.g., 20-30 individuals) from the same colony is introduced into the arena and allowed to acclimate.

-

-

Observation:

-

The treated dummy termite is introduced into the center of the arena.

-

The interactions of the live termites with the dummy are recorded for a set period (e.g., 1-2 hours).

-

Behaviors to be quantified include:

-

Latency to first contact

-

Duration of antennation/grooming

-

Latency to first aggressive bite

-

Number of bites

-

Time until the dummy is fully or partially consumed.

-

-

-

Data Analysis:

-

The behavioral responses to dummies treated with different concentrations of this compound are compared to the solvent-treated control using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

-

Olfactory Signaling Pathway

The detection of chemical cues like this compound begins in the insect's antennae, which are covered in sensory hairs called sensilla. The general pathway for the reception of hydrocarbon pheromones is believed to involve several key protein families.

-

Binding and Transport: Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) located in the sensillum lymph are thought to bind to hydrophobic molecules like this compound as they enter the sensillum pores. These proteins solubilize the odorant and transport it to the receptors on the dendritic membrane of the Olfactory Sensory Neurons (OSNs).

-

Receptor Activation: The OBP/CSP-odorant complex interacts with a specific Olfactory Receptor (OR) or Ionotropic Receptor (IR). In insects, ORs typically form a heterodimeric complex with a highly conserved co-receptor called Orco. Upon binding of the ligand, this OR-Orco complex is thought to function as a ligand-gated ion channel, leading to a depolarization of the OSN membrane. Recent research in termites has begun to identify specific ORs responsible for detecting pheromones, though a receptor for this compound or similar branched alkanes has not yet been deorphanized.

-

Signal Transduction: The depolarization of the OSN generates an action potential that travels down the neuron's axon to the antennal lobe of the insect's brain. In the antennal lobe, axons from OSNs expressing the same receptor converge on specific spherical structures called glomeruli. This spatial organization of olfactory information is the first level of processing in the brain.

-

Signal Deactivation: To allow for the detection of subsequent chemical signals, the odorant molecule must be rapidly removed from the receptor. This is thought to be accomplished by Odorant Degrading Enzymes (ODEs) present in the sensillum lymph.

Conclusion and Future Directions

This compound, as a representative of short-chain methyl-branched alkanes, is situated at an important intersection of insect physiology and communication. While the broader class of methyl-branched CHCs is increasingly recognized for its role in complex social behaviors, particularly in the context of termite social immunity, direct research on this compound remains a significant gap in the literature.

The quantitative data available for longer-chain analogues in Reticulitermes flavipes provide a strong foundation for hypothesizing a similar role for shorter-chain compounds. Future research should focus on:

-

Comprehensive CHC Profiling: Detailed GC-MS analysis of the full range of CHCs, including shorter-chain compounds like this compound, from healthy and diseased termites.

-

Behavioral Assays with Synthetic Standards: Dose-response experiments using synthetic (R)- and (S)-2-methylundecane to confirm its bioactivity and determine behavioral thresholds for responses like aggression or cannibalism.

-

Receptor Deorphanization: High-throughput screening of termite olfactory receptors (ORs and IRs) to identify the specific receptor(s) that detect this compound and other sickness cues.

-

Biosynthetic Pathway Elucidation: Using techniques like stable isotope labeling to trace the biosynthetic origins of this compound and determine if its production is upregulated in response to pathogenic infection.

A deeper understanding of the role of this compound and related compounds in insect chemical ecology not only advances our fundamental knowledge of biological communication but also opens new avenues for the development of novel, targeted pest management strategies and potentially new classes of antimicrobial drugs inspired by the chemical defenses of social insects.

References

The Biosynthesis of 2-Methylundecane in Arthropods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylundecane (B1362468), a branched-chain cuticular hydrocarbon, plays a significant role in the chemical ecology of various arthropods, acting as a pheromone and contributing to the protective waxy layer of the cuticle. Its biosynthesis is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymes, and the sequence of biochemical reactions. The guide summarizes available quantitative data, presents detailed experimental protocols for studying this pathway, and includes visualizations of the core processes to facilitate a deeper understanding for researchers in insect physiology, chemical ecology, and those exploring novel targets for pest management and drug development.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is an extension of the fatty acid synthase (FAS) system, involving a series of elongation and modification steps, followed by reduction and decarbonylation. The pathway can be broadly divided into four key stages:

-

Initiation and Primer Selection: The process begins with a primer molecule that initiates fatty acid synthesis. For the synthesis of 2-methylalkanes, the amino acid valine is a key precursor. Valine is catabolized to produce propionyl-CoA.

-

Branching and Elongation: The incorporation of the methyl branch at the second carbon position is a critical step. Propionyl-CoA is carboxylated to form methylmalonyl-CoA. During the elongation phase of fatty acid synthesis, a specialized microsomal fatty acid synthase (FAS) incorporates this methylmalonyl-CoA unit in place of a malonyl-CoA unit, resulting in a methyl-branched fatty acyl-CoA. Subsequent elongation cycles with malonyl-CoA units extend the carbon chain to the required length for the 2-methylundecanoic acid precursor.

-

Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA (in this case, 2-methylundecanoyl-CoA) is then reduced to its corresponding aldehyde, 2-methylundecanal (B89849). This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).

-

Oxidative Decarbonylation to Alkane: The final step is the conversion of the 2-methylundecanal to this compound. This is achieved through an oxidative decarbonylation reaction, where the aldehyde group is removed. This crucial step is catalyzed by a cytochrome P450 enzyme belonging to the CYP4G family, in conjunction with its redox partner, NADPH-cytochrome P450 reductase (CPR).[1][2][3][4]

Quantitative Data on this compound Biosynthesis

Quantitative data for the specific enzymes and intermediates in the this compound biosynthetic pathway are limited, as much of the research has focused on longer-chain hydrocarbons. However, data from studies on related methyl-branched alkanes and the key enzyme families provide valuable insights.

| Parameter | Organism/Enzyme | Value | Reference |

| Substrate Specificity | |||

| Fatty Acyl-CoA Reductase | Multiple Insect Species | Primarily acts on C16-C18 acyl-CoAs, but specificity can vary. | |

| CYP4G1 | Drosophila melanogaster | Converts C18 octadecanal (B32862) to C17 heptadecane.[1][2] | [1][2] |

| Enzyme Kinetics | |||

| Fatty Acyl-CoA Reductase | Heliothis virescens | Apparent Km for C16 acyl-CoA: ~5 µM | |

| Product Yield | |||

| This compound | Solenopsis invicta (Fire Ant) | Major component of queen recognition pheromone. | [5] |

| This compound | Myrmica rubra | Component of cuticular hydrocarbon profile. | [6] |

Experimental Protocols

Heterologous Expression of CYP4G Enzymes

This protocol describes the expression of insect CYP4G enzymes in a baculovirus/insect cell system to produce sufficient quantities for in vitro assays.

Materials:

-

Insect cell line (e.g., Sf9 or High Five™)

-

Baculovirus expression vector (e.g., pFastBac™)

-

Recombinant bacmid DNA

-

Cellfectin® II Reagent

-

Grace's Insect Medium, supplemented with 10% FBS and antibiotics

-

CYP4G cDNA of interest

-

NADPH-cytochrome P450 reductase (CPR) cDNA (from the same insect species)

Procedure:

-

Cloning: Subclone the full-length CYP4G and CPR cDNAs into the baculovirus transfer vector.

-

Transfection: Co-transfect the recombinant transfer vector and linearized baculovirus DNA into insect cells using a lipid-based transfection reagent.

-

Virus Amplification: Harvest the supernatant containing the recombinant baculovirus (P1 stock) and use it to infect a larger culture of insect cells to generate a high-titer viral stock (P2).

-

Protein Expression: Infect a large-scale culture of insect cells with the P2 viral stock.

-

Microsome Preparation: Harvest the cells 48-72 hours post-infection. Resuspend the cell pellet in a homogenization buffer and lyse the cells by sonication or Dounce homogenization. Centrifuge the lysate at a low speed to remove nuclei and cell debris. Pellet the microsomal fraction by ultracentrifugation.

-

Protein Quantification: Resuspend the microsomal pellet and determine the protein concentration using a standard assay (e.g., Bradford assay). The expression of the recombinant P450 can be confirmed by CO-difference spectroscopy.

In Vitro Decarbonylation Assay

This assay measures the activity of the expressed CYP4G enzyme in converting a fatty aldehyde to a hydrocarbon.

Materials:

-

Microsomal preparation containing the recombinant CYP4G and CPR

-

2-Methylundecanal (substrate)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvent for extraction (e.g., hexane)

-

Internal standard (e.g., n-dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a glass vial, combine the microsomal preparation, reaction buffer, and the NADPH generating system.

-

Initiation: Add the substrate (2-methylundecanal, dissolved in a minimal amount of a suitable solvent) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with shaking.

-

Extraction: Stop the reaction by adding an organic solvent (e.g., hexane) containing an internal standard. Vortex vigorously to extract the hydrocarbon product.

-

Analysis: Centrifuge the mixture to separate the phases. Analyze the organic phase by GC-MS to identify and quantify the this compound produced relative to the internal standard.

Metabolic Labeling with ¹³C-Valine

This protocol allows for tracing the incorporation of valine into this compound in vivo.

Materials:

-

Arthropod species of interest

-

¹³C-labeled L-valine

-

Artificial diet or injection solution

-

Solvent for cuticular hydrocarbon extraction (e.g., hexane)

-

GC-MS for analysis

Procedure:

-

Label Administration:

-

Feeding: Incorporate a known amount of ¹³C-L-valine into the artificial diet of the arthropods.

-

Injection: For larger insects, inject a sterile solution of ¹³C-L-valine into the hemocoel.

-

-

Incubation: Allow the arthropods to metabolize the labeled precursor for a specific period (e.g., 24-48 hours).

-

Cuticular Hydrocarbon Extraction: Extract the cuticular hydrocarbons by briefly immersing the insects in hexane (B92381).[7]

-

GC-MS Analysis: Analyze the hexane extract by GC-MS. The incorporation of ¹³C into this compound will result in a mass shift in the molecular ion and characteristic fragment ions, confirming its biosynthetic origin from valine.

Visualizations

Biosynthetic Pathway of this compound

Caption: The core enzymatic pathway for the biosynthesis of this compound in arthropods.

Experimental Workflow for In Vitro Enzyme Assay

Caption: A streamlined workflow for the in vitro assay of CYP4G-mediated decarbonylation.

Conclusion

The biosynthesis of this compound in arthropods is a specialized branch of the conserved fatty acid synthesis pathway, culminating in a unique oxidative decarbonylation step. Understanding the enzymes and regulatory mechanisms involved in this pathway is crucial for deciphering the complexities of insect chemical communication and physiology. The protocols and data presented in this guide provide a foundation for researchers to investigate this pathway further, potentially leading to the development of novel and specific pest control strategies or the discovery of new bioactive molecules. Further research is needed to fully characterize the substrate specificities and kinetics of the enzymes involved in the synthesis of shorter-chain methyl-branched alkanes.

References

- 1. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. w4.paca.inrae.fr [w4.paca.inrae.fr]

- 4. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Detection of 2-Phenoxyethanol by Termites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insect olfactory system is a complex and highly sensitive apparatus that plays a crucial role in mediating essential behaviors such as foraging, mating, and avoiding predation. Understanding the molecular and physiological mechanisms underlying insect olfaction is paramount for the development of novel pest management strategies and for broader applications in chemical ecology and neurobiology. This technical guide provides an in-depth exploration of the olfactory detection of the semiochemical 2-phenoxyethanol (B1175444) by termites, focusing on the experimental protocols and data interpretation used to elucidate this interaction. While the initial query centered on 2-methylundecane, extensive literature review indicates a more robust and well-documented body of research surrounding termite responses to 2-phenoxyethanol, a known kairomone that mimics their natural trail pheromones. This guide will detail the methodologies for key experiments, including electroantennography (EAG) and behavioral assays, present quantitative data in a structured format, and provide visual representations of the underlying biological and experimental processes.

Introduction to Insect Olfaction

Insects perceive volatile chemical cues from their environment through a sophisticated olfactory system primarily located on their antennae. These chemical signals, or semiochemicals, can be classified based on the nature of the interaction they mediate. Kairomones are a class of semiochemicals that are emitted by one species and benefit a receiving species, often at the expense of the emitter. For certain species of termites, such as Coptotermes formosanus and Reticulitermes flavipes, 2-phenoxyethanol, a compound found in some ballpoint pen inks, acts as a potent kairomone, eliciting a distinct trail-following behavior by mimicking the termites' natural trail pheromones.

The perception of odorants like 2-phenoxyethanol begins at the olfactory sensory neurons (OSNs) housed within specialized hair-like structures on the antennae called sensilla. Odorant molecules enter the sensilla through pores and bind to odorant receptors (ORs) located on the dendritic membrane of OSNs. Insect ORs are ligand-gated ion channels that, upon binding to a specific odorant, undergo a conformational change, leading to an influx of ions and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It provides a measure of the overall antennal sensitivity to a specific compound.

2.1.1. Materials

-

Live termites (e.g., Coptotermes formosanus workers)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrolyte solution (e.g., Ringer's solution)

-

Amplifier and data acquisition system

-

Charcoal-filtered and humidified air delivery system

-

Odorant solutions (2-phenoxyethanol in a solvent like hexane)

-

Filter paper strips

-

Pasteur pipettes

2.1.2. Methodology

-

Insect Preparation:

-

Immobilize a termite worker, for instance, by securing it in a pipette tip with the head and antennae exposed.

-

Carefully excise one antenna at its base using fine scissors.

-

-

Electrode Preparation and Placement:

-

Pull glass capillaries to a fine point and fill them with the electrolyte solution.

-

Insert Ag/AgCl wires into the capillaries to serve as electrodes.

-

Mount the electrodes on micromanipulators.

-

Place the recording electrode in contact with the distal tip of the excised antenna.

-

Insert the reference electrode into the base of the antenna.

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of 2-phenoxyethanol in a suitable solvent (e.g., hexane) to create a range of concentrations.

-

Apply a known volume of each dilution onto a filter paper strip and allow the solvent to evaporate.

-

Place the odorant-laden filter paper inside a Pasteur pipette.

-

Deliver a puff of charcoal-filtered, humidified air through the pipette, directing the odor plume over the antenna. A solvent-only puff should be used as a control.

-

-

Data Recording and Analysis:

-

Record the voltage change (depolarization) across the antenna upon stimulus delivery.

-

Measure the amplitude of the EAG response in millivolts (mV).

-

Normalize the responses to a standard compound or the solvent control to allow for comparison across different preparations.

-

Behavioral Assay: Trail-Following

This assay quantifies the trail-following behavior of termites in response to a chemical stimulus.

2.2.1. Materials

-

Live termites (e.g., Coptotermes formosanus workers)

-

Petri dishes or similar arenas

-

Filter paper

-

Solutions of 2-phenoxyethanol at various concentrations

-

Solvent control (e.g., hexane)

-

Fine paintbrush or similar tool for handling termites

-

Timer

-

Video recording equipment (optional, for detailed analysis)

2.2.2. Methodology

-

Trail Preparation:

-

Cut filter paper to fit the bottom of the Petri dish.

-

Using a fine-tipped applicator, draw a trail (e.g., a straight line or a circle) on the filter paper with a solution of 2-phenoxyethanol.

-

Prepare a control dish with a trail drawn using only the solvent.

-

Allow the solvent to evaporate completely.

-

-

Termite Introduction and Observation:

-

Gently place a single termite worker at the beginning of the drawn trail using a fine paintbrush.

-

Observe and record the termite's behavior for a set period (e.g., 2 minutes).

-

Record parameters such as the duration the termite spends on the trail, the distance traveled along the trail, and the frequency of leaving and returning to the trail.

-

-

Data Analysis:

-

Compare the trail-following behavior of termites on the 2-phenoxyethanol trails to the solvent control trails.

-

Analyze the data to determine the concentration-dependent response to 2-phenoxyethanol.

-

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Electroantennogram (EAG) Responses of Coptotermes formosanus to 2-Phenoxyethanol

| 2-Phenoxyethanol Concentration (µg/µl) | Mean EAG Response (mV) ± SEM (n=10) |

| 0 (Solvent Control) | 0.1 ± 0.02 |

| 0.001 | 0.3 ± 0.05 |

| 0.01 | 0.8 ± 0.1 |

| 0.1 | 1.5 ± 0.2 |

| 1 | 2.5 ± 0.3 |

| 10 | 2.6 ± 0.3 |

Table 2: Trail-Following Behavior of Coptotermes formosanus in Response to 2-Phenoxyethanol

| 2-Phenoxyethanol Concentration on Trail (µg/cm) | Mean Time on Trail (seconds) ± SEM (n=20) | Mean Distance Traveled on Trail (cm) ± SEM (n=20) |

| 0 (Solvent Control) | 5.2 ± 1.1 | 1.8 ± 0.5 |

| 0.01 | 25.8 ± 3.2 | 8.5 ± 1.2 |

| 0.1 | 55.1 ± 4.5 | 18.2 ± 2.1 |

| 1 | 88.9 ± 5.8 | 29.5 ± 2.9 |

| 10 | 92.3 ± 5.5 | 30.6 ± 2.8 |

Visualization of Pathways and Workflows

Olfactory Signaling Pathway

The following diagram illustrates the general ionotropic signal transduction pathway in insect olfactory sensory neurons upon detection of an odorant like 2-phenoxyethanol.

Caption: Generalized ionotropic olfactory signal transduction pathway in an insect.

Experimental Workflow for Electroantennography (EAG)

This diagram outlines the key steps involved in conducting an EAG experiment.

Caption: Step-by-step workflow for an Electroantennography (EAG) experiment.

Experimental Workflow for Termite Trail-Following Assay

This diagram illustrates the process of conducting a termite behavioral assay.

Caption: Workflow for a termite trail-following behavioral assay.

Conclusion

The olfactory detection of 2-phenoxyethanol by termites serves as an excellent model system for studying insect chemical ecology and neurophysiology. The experimental protocols detailed in this guide, namely electroantennography and trail-following assays, provide robust methods for quantifying the sensory and behavioral responses of insects to volatile compounds. The data generated from such studies are crucial for understanding the fundamental principles of insect olfaction and can be instrumental in the development of targeted and environmentally benign pest control strategies. Further research into the specific odorant receptors involved in the detection of 2-phenoxyethanol and the downstream neural circuits will undoubtedly provide deeper insights into the intricate world of insect chemosensation.

Unveiling the Chemical Messenger: A Technical Guide to 2-Methylundecane as a Termite Trail Pheromone

An In-depth Exploration of the Discovery, Identification, and Analysis of a Key Semiochemical in Amitermes dentatus

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and identification of 2-methylundecane (B1362468) as a significant component of the trail pheromone of the termite species Amitermes dentatus. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management. It details the analytical methods employed for its identification, presents available quantitative data, and outlines experimental protocols for its study.

Executive Summary

Chemical communication is a cornerstone of social insect behavior, with pheromones orchestrating complex activities such as foraging, mating, and defense. In termites, trail pheromones are crucial for guiding nestmates to food sources, ensuring the colony's nutritional needs are met. This guide focuses on this compound, a branched alkane identified as the most abundant constituent of the trail pheromone blend in the termite Amitermes dentatus. We will delve into the scientific evidence for this identification, the analytical techniques used, and the broader context of hydrocarbon pheromones in termite chemical communication. While the complete behavioral and physiological profile of this compound is still an active area of research, this guide consolidates the current knowledge to facilitate further investigation and potential applications in pest management strategies.

Discovery and Identification of this compound in Amitermes dentatus

The identification of this compound as a major component of the trail pheromone in Amitermes dentatus represents a significant contribution to the understanding of termite chemical ecology. The primary research identifying this compound was conducted by Igwe and Eze in 2015, who analyzed the chemical composition of the sternal gland secretion, the known source of trail pheromones in many termite species.

Pheromone Extraction and Analysis

The researchers utilized a combination of solvent extraction and advanced analytical techniques to identify the volatile compounds from the termite's sternal gland.

Experimental Protocol: Pheromone Extraction

-

Insect Collection: Adult worker termites of Amitermes dentatus were collected.

-

Gland Dissection: The sternal gland, located near the anterior portion of the fifth abdominal sternite, was excised from the collected termites.

-

Solvent Extraction: The dissected glands were extracted with petroleum ether to dissolve the volatile and semi-volatile chemical constituents.

-

Concentration: The resulting extract was carefully concentrated to prepare it for chemical analysis.

Experimental Protocol: Chemical Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The petroleum ether extract was analyzed using a GC-MS system.

-

Gas Chromatograph: A SHIMADZU GC-MS QP2010 system was employed.

-

Separation: The different chemical components in the extract were separated based on their boiling points and interactions with the GC column.

-

Mass Spectrometry: As each component eluted from the GC column, it was ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint for each molecule, was recorded.

-

-

Fourier Transform-Infrared Spectroscopy (FT-IR): The extract was also analyzed using FT-IR to identify the functional groups present in the mixture. The analysis indicated the presence of alkanes, alkenes, aromatics, and alcohols.[1]

-

Compound Identification: The mass spectrum of the most abundant peak in the gas chromatogram was compared to a library of known mass spectra, leading to the identification of the compound as this compound.[1][2]

Quantitative Composition of the Pheromone Blend

The GC-MS analysis revealed a complex blend of fourteen compounds in the sternal gland extract of Amitermes dentatus. This compound was identified as the most abundant component.

| Compound | Chemical Class | Relative Abundance (%)[1] |

| This compound | Branched Alkane | 19.00 |

| 2,7-Dimethyloctane | Branched Alkane | 12.28 |

| Undecane (B72203) | n-Alkane | 11.44 |

| 14-Octadecenoic acid methyl ester | Fatty Acid Ester | 10.71 |

| Decane | n-Alkane | 6.87 |

| Ethylbenzene | Aromatic Hydrocarbon | 6.70 |

| 3,4-Dimethylheptane | Branched Alkane | 6.32 |

| E-2-Octadecen-1-ol | Unsaturated Alcohol | 5.70 |

| 3-Methylnonane | Branched Alkane | 5.14 |

| 2,6-Dimethyloctane | Branched Alkane | 4.23 |

| 2-Methyldecane | Branched Alkane | 3.94 |

| 2-Butyloctan-1-ol | Alcohol | 3.45 |

| Methyl decanoate | Fatty Acid Ester | 2.35 |

| Heptacosanoic acid methyl ester | Fatty Acid Ester | 1.88 |

Behavioral Bioassays for Trail-Following Activity

To confirm the biological activity of identified pheromone components, behavioral bioassays are essential. While a specific, detailed protocol for Amitermes dentatus is not available in the reviewed literature, a general trail-following bioassay protocol, commonly used for subterranean termites, can be adapted.

Representative Experimental Protocol: Termite Trail-Following Bioassay

This protocol is a generalized representation based on common practices in termite research and would require optimization for Amitermes dentatus.

-

Preparation of Test Arenas:

-

Use glass Petri dishes or similar flat arenas.

-

Line the bottom of the arena with a neutral substrate, such as filter paper.

-

-

Preparation of Artificial Trails:

-

Synthesize or obtain high-purity this compound.

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., hexane) to create a range of concentrations to be tested.

-

Using a microliter syringe, draw a trail of a defined length (e.g., 10 cm) on the filter paper with a specific concentration of the test compound.

-

A control trail should be drawn using only the solvent.

-

-

Termite Acclimation:

-

Collect worker termites from a healthy laboratory colony.

-

Allow the termites to acclimate to the experimental conditions (temperature, humidity, light) for a set period before the assay.

-

-

Behavioral Observation:

-

Gently introduce a single worker termite at the beginning of the drawn trail.

-

Record the termite's behavior, noting the duration it follows the trail and the distance it travels along the trail.

-

A positive response is typically defined as the termite following the trail for a minimum predetermined distance.

-

-

Data Analysis:

-

Repeat the assay with multiple termites for each concentration and the control.

-

Analyze the data to determine the threshold of response and the optimal concentration for eliciting the trail-following behavior. This can be used to generate a dose-response curve.

-

Logical Workflow for a Trail-Following Bioassay

Caption: Workflow for a typical termite trail-following bioassay.

Synthesis of this compound

For conducting behavioral bioassays and further research, a reliable source of synthetic this compound is necessary. While various suppliers offer this chemical, a general synthetic route is described below.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves a Grignard reaction.

-

Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide. For example, methylmagnesium chloride can be formed by reacting methyl chloride with magnesium metal in an ethereal solvent like diethyl ether.

-

Coupling Reaction: React the Grignard reagent (methylmagnesium chloride) with undecane chloride in a suitable solvent, such as diethyl ether, typically at a low temperature.

-

Workup: After the reaction is complete, the reaction mixture is hydrolyzed to quench any remaining Grignard reagent and to precipitate the magnesium salts.

-

Purification: The organic layer is separated, and the this compound is purified from byproducts and residual starting materials. This is often achieved through solvent recovery followed by fractional distillation.

-

Characterization: The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Pathway for this compound

Caption: A generalized Grignard reaction pathway for the synthesis of this compound.

Putative Signaling Pathway

The perception of pheromones in insects begins with the detection of the chemical cues by specialized olfactory receptor neurons (ORNs), typically housed in sensory hairs called sensilla on the antennae. While the specific receptors for this compound in Amitermes dentatus have not yet been identified, a generalized signaling pathway for hydrocarbon pheromones in termites can be proposed.

Proposed Olfactory Signaling Pathway

-

Pheromone Binding: Molecules of this compound enter the sensilla through pores and are transported across the aqueous sensillum lymph by Odorant Binding Proteins (OBPs).

-

Receptor Activation: The pheromone molecule binds to a specific Odorant Receptor (OR) protein located on the dendritic membrane of an ORN. This binding event activates the OR.

-

Signal Transduction: The activated OR, which forms a complex with a co-receptor (Orco), opens an ion channel, leading to the depolarization of the ORN's membrane.

-

Action Potential Generation: This depolarization generates a series of action potentials (nerve impulses) that travel along the axon of the ORN.

-

Signal Processing in the Brain: The axons of the ORNs project to specific regions in the antennal lobe of the termite's brain called glomeruli. Here, the olfactory information is processed and then relayed to higher brain centers, such as the mushroom bodies, where it is integrated with other sensory information to elicit a behavioral response (in this case, trail-following).

Hypothetical Signaling Pathway for this compound Perception

References

Physical state and solubility of 2-Methylundecane

An In-depth Technical Guide to the Physical State and Solubility of 2-Methylundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and solubility properties of this compound. The information is presented to support research, development, and application of this compound in various scientific fields.

Physical State and Properties

This compound is a branched-chain aliphatic hydrocarbon. At ambient temperature, it exists as a clear, colorless to pale yellow liquid.[1] It is characterized by its low viscosity and is considered to be a lightweight emollient.[2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Molecular Formula | C12H26 | [3][4] |

| Molecular Weight | 170.33 g/mol | [3][5] |

| Boiling Point | 170 - 195 °C at 760 mm Hg | [1][6] |

| ~210 °C | [7] | |

| Melting Point | -70 °C | [5][6][8] |

| -46.8 °C | [7] | |

| Density | 0.74 g/cm³ | [5][6][8] |

| Vapor Pressure | 0.301 mmHg at 25 °C (estimated) | [1] |

| Flash Point | 60.80 °C (141.00 °F) TCC (estimated) | [1] |

| 42 °C | [5][6] | |

| Refractive Index | 1.4094 (estimate) | [5][6] |

Solubility Profile

This compound is a non-polar compound, which dictates its solubility characteristics. It is practically insoluble in water but shows good solubility in a range of organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble; 0.09742 mg/L at 25 °C (estimated) | [1][2] |

| Alcohol | Soluble | [1] |

| Higher Alcohols | Good solubility / unlimited miscibility | [2] |

| Ethers | Good solubility / unlimited miscibility | [2] |

| Esters | Good solubility / unlimited miscibility | [2] |

| Aromatics | Good solubility / unlimited miscibility | [2] |

| Chlorinated Hydrocarbons | Good solubility / unlimited miscibility | [2] |

| Silicones | Soluble | [2] |

| Fats | Soluble | [2] |

| Isoparaffins | Soluble | [2] |

| Chloroform | Sparingly soluble | [5] |

| Methanol | Slightly soluble | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and solubility properties of liquid hydrocarbons like this compound, based on internationally recognized guidelines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a distinct temperature, while for mixtures, it occurs over a range.

Methodology (based on OECD Guideline 103 and ASTM D1078):

-

Apparatus Setup: A distillation flask is filled with a measured volume of the test substance. A thermometer is positioned such that its bulb is level with the side arm of the flask. The side arm is connected to a condenser, which leads to a receiving graduate.

-

Heating: The flask is heated at a controlled rate.

-

Initial Boiling Point: The temperature is recorded at the instant the first drop of condensate falls from the condenser into the receiving graduate.

-

Distillation Range: Heating is continued, and the temperature is recorded at various percentages of the distilled volume (e.g., 5%, 10%, 20%, etc.) until the final boiling point or dry point is reached.

-

Data Recording: The entire temperature range from the initial boiling point to the final boiling point is reported as the distillation range.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this is a sharp point, while for amorphous solids or mixtures, it occurs over a range.

Methodology (based on OECD Guideline 102):

-

Sample Preparation: A small, representative sample of the solidified substance is placed in a capillary tube.

-

Apparatus: The capillary tube is placed in a heating block or liquid bath apparatus equipped with a calibrated thermometer or an electronic temperature sensing device.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The sample is observed for the initial signs of melting (the appearance of the first liquid droplet) and the final point of melting (the disappearance of the last solid particle).

-

Data Recording: The temperature range from the initial to the final melting point is recorded.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is often determined using a pycnometer, hydrometer, or a digital density meter.

Methodology (based on OECD Guideline 109 and ASTM D4052):

-

Using a Digital Density Meter (Oscillating U-tube):

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

Sample Introduction: A small volume of the test liquid is introduced into the oscillating U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: The density is calculated automatically by the instrument based on the calibration data. The measurement is performed at a constant, controlled temperature.

-

Determination of Water Solubility

The water solubility of a substance is its saturation concentration in water at a given temperature.

Methodology (Flask Method, based on OECD Guideline 105):

-

Equilibration: An excess amount of the test substance is added to a known volume of distilled water in a flask.

-

Stirring/Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). This may take 24 hours or longer.

-

Phase Separation: The mixture is allowed to stand to allow for phase separation. If necessary, centrifugation or filtration is used to separate the aqueous phase from the undissolved substance.

-

Analysis: The concentration of the test substance in the clear aqueous phase is determined using a suitable analytical method (e.g., gas chromatography, HPLC).

-

Data Reporting: The water solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Determination of Solubility in Organic Solvents

The solubility in organic solvents is often determined by miscibility tests.

Methodology:

-

Sample Preparation: A known volume of the test substance (e.g., 1 mL) is placed in a test tube.

-

Solvent Addition: The organic solvent is added portion-wise (e.g., in 0.5 mL increments) to the test tube.

-

Mixing: After each addition, the mixture is vortexed or shaken vigorously.

-

Observation: The mixture is visually inspected for homogeneity (a single phase) or the presence of multiple phases.

-

Classification:

-

Miscible: If a single, clear phase is formed after the addition of a certain amount of solvent.

-

Partially Miscible/Slightly Soluble: If two phases are present but the volume of one phase has noticeably decreased.

-

Immiscible/Insoluble: If two distinct phases remain with no apparent change in volume.

-

Visualizations

The following diagrams illustrate the generalized workflows for determining the physical and solubility properties of a liquid hydrocarbon.

References

Methodological & Application

Application Note: Step-by-Step Protocol for 2-Methylundecane Synthesis

Abstract

This document provides a detailed protocol for the synthesis of 2-methylundecane (B1362468), a branched-chain aliphatic hydrocarbon. The primary method detailed is the copper-catalyzed cross-coupling of a Grignard reagent with a primary alkyl halide. This method is a robust and efficient way to form carbon-carbon bonds. An alternative two-step method via a Wittig reaction followed by hydrogenation is also presented. This protocol is intended for researchers and scientists in organic chemistry and drug development, providing comprehensive methodologies, data presentation, and workflow visualizations.

Introduction